molecular formula C6H6ClNOS B13150776 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one

Cat. No.: B13150776
M. Wt: 175.64 g/mol
InChI Key: MUBBAEFYXUPQIR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one (CAS 1781750-03-5) is a synthetic thiophene derivative of significant interest in medicinal chemistry research. With the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol, this compound serves as a valuable chemical building block . Thiophene cores are recognized for their diverse therapeutic potential, including applications in anti-inflammatory, antimicrobial, and metabolic disease research . This compound is of particular note for researchers investigating the glucagon-like peptide-1 receptor (GLP-1R), a prime target for type 2 diabetes and obesity therapeutics. 2-Aminothiophene (2-AT) scaffolds, closely related to this reagent, have been identified as some of the smallest known positive allosteric modulators (PAMs) of GLP-1R . These PAMs enhance the receptor's activation by endogenous peptides, leading to increased glucose-dependent insulin secretion . The 2-AT scaffold demonstrates promising in vivo efficacy, with studies showing certain analogs can lower blood plasma glucose levels by 50% in mouse models, highlighting its potential for future antidiabetic drug development . Furthermore, thiophene derivatives are frequently explored for their anti-inflammatory and analgesic properties. They can act as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key mediators in the inflammatory pathway . Researchers can utilize this compound as a key intermediate to synthesize novel compounds for screening against these and other biological targets. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-amino-1-(2-chlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c7-6-4(1-2-10-6)5(9)3-8/h1-2H,3,8H2

InChI Key

MUBBAEFYXUPQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)CN)Cl

Origin of Product

United States

Preparation Methods

Nitro Reduction Method

This approach involves synthesizing a nitro intermediate followed by reduction to the amine.

Steps :

  • Synthesis of 1-(2-chlorothiophen-3-yl)-2-nitroethan-1-one :
    • React 2-chlorothiophene with acetyl chloride via Friedel-Crafts acylation (AlCl₃ catalyst) to yield 1-(2-chlorothiophen-3-yl)ethan-1-one.
    • Introduce a nitro group at the α-position using nitromethane under basic conditions (Henry reaction).
  • Reduction of the nitro group :
    • Use iron powder in acetic acid at 80°C for 80 hours.
    • Yield: ~80% (analogous to benzene-based reductions).

Reaction Table :

Step Reagents/Conditions Product Yield
1 AcCl, AlCl₃, 0°C → RT 1-(2-chlorothiophen-3-yl)ethan-1-one 70–85%
2 Nitromethane, KOH, reflux 1-(2-chlorothiophen-3-yl)-2-nitroethan-1-one 60–75%
3 Fe, AcOH, 80°C, 80 h 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one 75–80%

Alpha-Bromination and Nucleophilic Substitution

This method leverages halogenation followed by amine substitution.

Steps :

  • Bromination :
    • Treat 1-(2-chlorothiophen-3-yl)ethan-1-one with Br₂ in HBr/AcOH (Hell–Volhard–Zelinskii reaction) to form 2-bromo-1-(2-chlorothiophen-3-yl)ethan-1-one.
  • Amination :
    • Substitute bromide with ammonia (NH₃) in THF or use Gabriel synthesis (phthalimide/KOH).
    • Yield: ~65–70% (based on analogous bromothiophene reactions).

Key Conditions :

  • Bromination: 0°C → RT, 12–24 hours.
  • Substitution: 50–70°C, 6–12 hours.

Henry Reaction and Subsequent Reduction

A tandem approach combining nitroalkene formation and hydrogenation.

Steps :

  • Nitroaldol Reaction :
    • React 1-(2-chlorothiophen-3-yl)ethan-1-one with nitromethane in the presence of KOH to form 2-nitro-1-(2-chlorothiophen-3-yl)ethanol.
  • Dehydration and Reduction :
    • Dehydrate with H₂SO₄ to yield nitroalkene.
    • Hydrogenate using Pd/C or Raney Ni to reduce nitro to amine.

Optimization :

  • Dehydration: 100°C, 2 hours.
  • Hydrogenation: H₂ (1 atm), 25°C, 6 hours.

Gewald Reaction Approach

A multi-component thiophene ring-forming reaction.

Steps :

  • Gewald Reaction :
    • Combine 2-chloroacetophenone, ethyl cyanoacetate, and sulfur in ethanol with morpholine catalyst.
    • Forms 2-amino-5-chlorothiophene-3-carbonitrile.
  • Hydrolysis and Decarboxylation :
    • Hydrolyze nitrile to ketone using HCl/EtOH.
    • Yield: 50–60% (based on similar thiophene syntheses).

Limitations :

  • Requires precise control of stoichiometry and temperature.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nitro Reduction High selectivity, scalable Long reaction time 75–80%
Alpha-Bromination Straightforward substitution Hazardous bromination step 65–70%
Henry/Reduction Mild conditions Multi-step process 60–70%
Gewald Reaction Single-pot synthesis Low yield, limited substrate flexibility 50–60%

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Amino-1-(2-chlorothiophen-3-yl)ethanol.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological properties, particularly in the development of therapeutic agents. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies have shown that 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one can induce cytotoxic effects in cancer cell lines. For instance, experiments involving MTT assays demonstrated significant cell viability reduction in treated cancer cells compared to controls .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vitro assays showed promising results in reducing COX-1 activity, suggesting potential use as an anti-inflammatory agent .

Case Study: Cytotoxicity Assessment

In a recent study, the cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Observations
4T1 (breast cancer)15 ± 2Significant reduction in viability
HeLa (cervical cancer)20 ± 3Moderate cytotoxicity observed
NIH/3T3 (fibroblast)>100Minimal toxicity

These findings highlight the compound's selective toxicity towards cancer cells while sparing normal cells.

Organic Synthesis Applications

This compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for various transformations, including:

  • Synthesis of Thiophene Derivatives : The compound can be utilized as a building block for synthesizing more complex thiophene derivatives through electrophilic substitution reactions.
  • Formation of Heterocycles : It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in drug discovery.

Data Table: Synthetic Transformations

Reaction TypeReagents UsedMajor Products
Electrophilic SubstitutionBromine, Acetic AnhydrideBrominated derivatives
CyclizationThiourea, Potassium CarbonateHeterocyclic compounds

Biological Studies and Mechanisms

Research into the biological mechanisms of action for this compound has revealed its interaction with various biological targets. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer and anti-inflammatory effects.
  • Cellular Imaging : Fluorescence imaging studies have been conducted to visualize the distribution of this compound within cells, aiding in understanding its cellular uptake and localization .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene/Phenyl Ring

2-Amino-1-(5-methylthiophen-3-yl)ethan-1-one
  • Molecular Formula: C₇H₉NOS
  • Molecular Weight : 155.22 g/mol
  • Key Differences: Replacement of the chlorine atom with a methyl group reduces electronegativity and steric bulk. This modification may alter solubility and bioavailability. Limited hazard data are available, but precautions similar to chlorinated analogues (e.g., avoiding inhalation) are recommended .
2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one
  • Molecular Formula : C₆H₃Cl₃OS
  • Molecular Weight : 229.51 g/mol
  • Key Differences: Additional chlorine at the 5-position increases molecular weight and lipophilicity. The compound has a melting point of 42.5–43.5°C and a predicted boiling point of 280.9°C, suggesting higher thermal stability than the mono-chloro derivative .

Aromatic Ring Substitutions

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
  • Molecular Formula : C₈H₈N₂O₃·HCl
  • Molecular Weight : 216.62 g/mol
  • This compound is used as a pharmaceutical intermediate, though its toxicological profile remains understudied .
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)
  • Key Differences: A bromine atom and methoxy groups introduce steric hindrance and alter metabolic pathways. This compound is a psychoactive substance, highlighting the pharmacological diversity of amino-ketone derivatives .

Heterocyclic Analogues

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.05 g/mol
  • This compound is used in high-throughput drug discovery but is discontinued in some catalogs .
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
  • Molecular Formula: C₁₂H₁₀ClNOS
  • Molecular Weight : 251.73 g/mol
  • This compound is cataloged with a PubChem CID of 2777494 .

Biological Activity

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an amino group attached to a carbon chain linked to a chlorothiophene moiety. The synthesis typically involves the reaction of 2-chlorothiophene with ethylamine under controlled conditions, yielding significant interest for further applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Reference
E. coli15.62
Pseudomonas aeruginosa31.25
Staphylococcus aureus62.5

The compound shows promise as a candidate for further development in the fight against antibiotic-resistant bacteria.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. Studies have highlighted its ability to engage effectively with various biological targets, which is crucial for understanding its therapeutic potential.

Key Interactions:

  • Dihydrofolate Reductase (DHFR): The compound has been studied for its inhibitory effects on DHFR, an essential enzyme involved in nucleic acid synthesis, making it a target for anticancer and antibacterial drugs .
  • DNA Gyrase: Another target is DNA gyrase, which plays a critical role in DNA replication. Compounds that inhibit this enzyme can exhibit significant antibacterial activity .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The findings revealed that this compound displayed superior activity against E. coli and Pseudomonas aeruginosa compared to traditional antibiotics like Tetracycline and Amphotericin B .

In Vitro Antiproliferative Activity

Another study focused on the antiproliferative effects of the compound against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

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